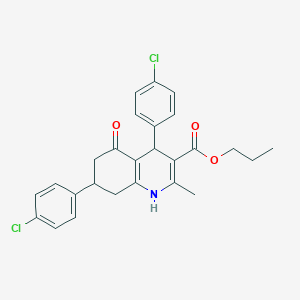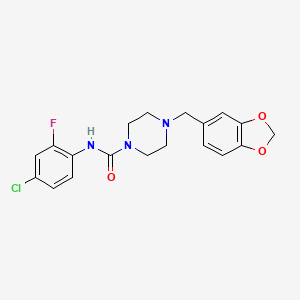
2-(2-fluorobenzyl)-N-(2-phenoxyethyl)-1,3-benzoxazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorobenzyl)-N-(2-phenoxyethyl)-1,3-benzoxazole-6-carboxamide is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorobenzyl)-N-(2-phenoxyethyl)-1,3-benzoxazole-6-carboxamide is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. This compound has been found to inhibit the activity of certain enzymes and transcription factors that are involved in cancer cell growth and inflammation. It has also been found to activate certain receptors in the brain that are involved in cognitive function and neuroprotection.
Biochemical and Physiological Effects:
2-(2-fluorobenzyl)-N-(2-phenoxyethyl)-1,3-benzoxazole-6-carboxamide has been found to exhibit a range of biochemical and physiological effects in various studies. These effects include the inhibition of cancer cell growth and proliferation, the induction of apoptosis, the reduction of inflammation and oxidative stress, and the improvement of cognitive function and neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-fluorobenzyl)-N-(2-phenoxyethyl)-1,3-benzoxazole-6-carboxamide in lab experiments include its potent anti-tumor activity, its ability to protect against neuronal damage, and its potential as a therapeutic agent for a range of diseases. However, the limitations of using this compound in lab experiments include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-(2-fluorobenzyl)-N-(2-phenoxyethyl)-1,3-benzoxazole-6-carboxamide. These include further studies on its mechanism of action, its potential as a therapeutic agent for various diseases, and the development of more efficient synthesis methods. Additionally, research could focus on the development of new derivatives of this compound with improved potency and selectivity for specific diseases.
Métodos De Síntesis
The synthesis of 2-(2-fluorobenzyl)-N-(2-phenoxyethyl)-1,3-benzoxazole-6-carboxamide involves several steps, including the reaction of 2-fluorobenzylamine with 2-phenoxyethanol, followed by the reaction of the resulting product with 2-amino-6-carboxybenzoxazole. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
2-(2-fluorobenzyl)-N-(2-phenoxyethyl)-1,3-benzoxazole-6-carboxamide has been studied for its potential applications in a variety of research areas, including cancer treatment, neurodegenerative diseases, and inflammation. In cancer research, this compound has been found to exhibit anti-tumor activity through the inhibition of cancer cell proliferation and induction of apoptosis. In neurodegenerative disease research, it has been found to protect against neuronal damage and improve cognitive function. In inflammation research, it has been found to reduce inflammation and oxidative stress.
Propiedades
IUPAC Name |
2-[(2-fluorophenyl)methyl]-N-(2-phenoxyethyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3/c24-19-9-5-4-6-16(19)15-22-26-20-11-10-17(14-21(20)29-22)23(27)25-12-13-28-18-7-2-1-3-8-18/h1-11,14H,12-13,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNFDXVMWUWUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-bromophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4931217.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide](/img/structure/B4931229.png)
![(2-chloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B4931242.png)
![ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4931244.png)
![2-(4-tert-butylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4931266.png)
![methyl 4-(5-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4931274.png)
![4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B4931281.png)
![2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4931282.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4931292.png)
![N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4931305.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine](/img/structure/B4931319.png)

![1,4-dichloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4931328.png)